4-propoxypiperidine Hydrochloride
Overview
Description
4-propoxypiperidine Hydrochloride is a chemical compound with the CAS Number 903891-77-012. It has a molecular weight of 179.6912. The IUPAC name for this compound is 4-piperidinyl propyl ether hydrochloride12.
Synthesis Analysis
Piperidones, which include 4-propoxypiperidine, serve as precursors to the piperidine ring, a common moiety in many alkaloid natural products and drug candidates3. The synthesis of piperidone derivatives has been a subject of considerable research3. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry4.
Molecular Structure Analysis
The InChI code for 4-propoxypiperidine Hydrochloride is 1S/C8H17NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H
12. This indicates the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving 4-propoxypiperidine Hydrochloride are not readily available, piperidines in general are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives4.
Physical And Chemical Properties Analysis
4-propoxypiperidine Hydrochloride is a powder at room temperature12. It has a purity of 95%12.Scientific Research Applications
4-Propoxypiperidine Hydrochloride 4-Propoxypiperidine Hydrochloride is a chemical compound with the molecular formula C8H17NO.ClH . It’s commonly used in the field of chemistry for various applications .
Piperidine Derivatives Piperidine is a heterocyclic moiety that is common in pharmaceuticals . Its derivatives are used in over twenty drug classes , including:
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Anticancer Agents : Piperidine derivatives have been observed to have therapeutic potential against various types of cancers . They regulate several crucial signaling pathways essential for the establishment of cancers .
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Alzheimer’s Disease Therapy : Some piperidine derivatives are used in the treatment of Alzheimer’s disease .
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Antibiotics : Piperidine derivatives are also used in the development of antibiotics .
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Analgesics : Some piperidine derivatives serve as analgesics .
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Antipsychotics : Piperidine derivatives are used in the development of antipsychotic drugs .
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Antioxidants : Some piperidine derivatives have antioxidant properties .
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning"1. Hazard statements associated with it include H315, H319, and H3351. Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation6.
Future Directions
While specific future directions for 4-propoxypiperidine Hydrochloride are not readily available, research into piperidine derivatives continues to be an active area of study, with a focus on their synthesis and pharmacological applications4.
properties
IUPAC Name |
4-propoxypiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTKDJSUABUYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467483 | |
Record name | 4-propoxypiperidine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-propoxypiperidine Hydrochloride | |
CAS RN |
903891-77-0 | |
Record name | 4-propoxypiperidine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-propoxypiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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